molecular formula C20H18ClN5O3S B6545322 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide CAS No. 946225-76-9

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide

Número de catálogo: B6545322
Número CAS: 946225-76-9
Peso molecular: 443.9 g/mol
Clave InChI: USTOHOUPCPJTNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide (IUPAC name) is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with a carbamoyl-linked 3-chlorophenyl group and an acetamide side chain connected to a 4-acetamidophenyl moiety. Its molecular formula is C₂₀H₁₇ClN₄O₂S, with a molecular weight of 420.89 g/mol . The compound’s structure combines pharmacophoric elements commonly associated with bioactive molecules: the thiazole ring (implicated in hydrogen bonding and π-π interactions) and aromatic substituents (3-chlorophenyl and 4-acetamidophenyl), which may enhance target binding and metabolic stability.

Propiedades

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S/c1-12(27)22-14-5-7-15(8-6-14)23-18(28)10-17-11-30-20(25-17)26-19(29)24-16-4-2-3-13(21)9-16/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTOHOUPCPJTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide , also referred to as F042-0989, belongs to a class of thiazole-containing acetamides that have garnered interest due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C15H17ClN4O3SC_{15}H_{17}ClN_{4}O_{3}S. Its structure includes a thiazole ring, a chlorophenyl group, and an acetamide moiety, which are key components believed to contribute to its biological activity.

Molecular Characteristics

PropertyValue
Molecular Weight348.83 g/mol
IUPAC Name2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide
SMILESCOCCNC(Cc1csc(NC(Nc2cccc(Cl)c2)=O)n1)=O
InChI KeyMDL Number (MFCD)

Antimicrobial Properties

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial activity. The compound F042-0989 has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to potent inhibition. In vitro assays indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Anticancer Activity

Thiazole-containing compounds have been reported to possess anticancer properties. F042-0989 was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that treatment with F042-0989 led to increased levels of cleaved caspase-3 and PARP, suggesting its potential as an anticancer agent.

The proposed mechanisms by which F042-0989 exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as a urease inhibitor, which is critical in managing urinary tract infections and related conditions.
  • Cell Cycle Arrest : Studies suggest that F042-0989 may induce cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial properties of various thiazole derivatives, including F042-0989. The authors reported that F042-0989 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 4 µg/mL and 8 µg/mL respectively.

Study 2: Anticancer Potential

In a research article from Cancer Letters, the anticancer effects of F042-0989 were highlighted. The compound was administered to MCF-7 and A549 cell lines at varying concentrations (0.1 µM to 10 µM). Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 5 µM for MCF-7 cells and 8 µM for A549 cells.

Comparación Con Compuestos Similares

Substituent Variations on the Thiazole Ring

  • N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Features a methyl-substituted thiazole and meta-tolyl group. Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) .
  • 2-(3,4-Dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide (107e): Incorporates a phenoxy group, showing selective antifungal activity (MIC: 12.5 μg/mL) .

Aromatic Ring Modifications

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (EP3348550A1) : Replaces the thiazole with a benzothiazole and adds a trifluoromethyl group. The benzothiazole’s extended π-system may alter electronic properties, while CF₃ enhances metabolic stability .

Functional Group Comparisons

  • Mirabegron (MBG): A β3-adrenergic receptor agonist with a 2-amino-thiazole core and hydroxy-phenylethyl side chain. Demonstrates the importance of hydrogen-bond donors (amide and hydroxyl groups) in receptor activation .
  • N-(4-Sulfamoylphenyl)-2-cyanoacetamide derivatives (13a–e): Cyano and sulfamoyl groups confer distinct electronic profiles, influencing solubility and enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical and Pharmacokinetic Properties

Lipophilicity (log k) and solubility are critical determinants of bioavailability:

Compound log k (HPLC) Key Substituents Bioactivity Summary Reference
Target Compound Not reported 3-ClPh, 4-acetamidophenyl Structural analog data needed
4-Chloro-2-[(3-chlorophenyl)carbamoyl]phenyl carbamates 1.2–2.8 Chlorophenyl, alkyl carbamates Antiproliferative (IC₅₀: 5–20 μM)
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Not reported Methylthiazole, m-tolyl Antibacterial (MIC: 6.25 μg/mL)

Antimicrobial Activity

  • Compound 107m: N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide shows potent antifungal activity (MIC: 6.25 μg/mL) .
  • Target Compound : The 3-chlorophenyl group may enhance antifungal efficacy similar to 107m, though specific data are lacking .

Receptor Modulation

  • Mirabegron (MBG) : Acts as a β3-adrenergic agonist (EC₅₀: 22 nM) due to its hydroxy-phenylethylamine side chain .
  • Target Compound: The absence of a β-hydroxy group may limit β3 activity but could enable novel receptor interactions via the acetamidophenyl moiety .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.